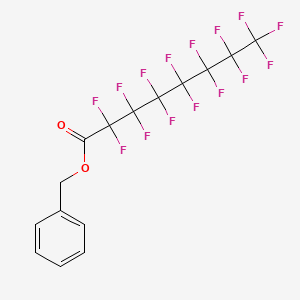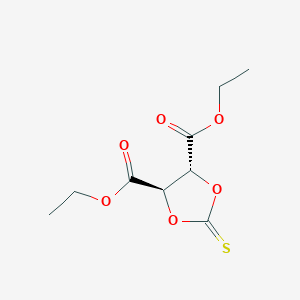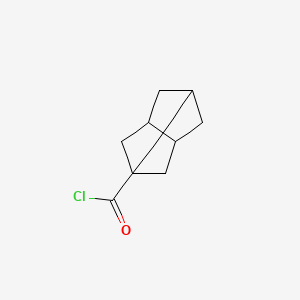
6-Hydroxy-3-methyl-1H-phenalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-3-methyl-1H-phenalen-1-one is an organic compound that belongs to the phenalenone family It is characterized by a phenalenone core structure with a hydroxyl group at the 6th position and a methyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methyl-1H-phenalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenalenone derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.
Methylation: The methyl group at the 3rd position is introduced using methylation reactions, often employing methyl iodide (MeI) as the methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Utilizing large reactors to carry out the hydroxylation and methylation reactions under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-3-methyl-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at various positions on the phenalenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
6-Hydroxy-3-methyl-1H-phenalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-3-methyl-1H-phenalen-1-one involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,7,9-Pentahydroxy-6-methyl-1H-phenalen-1-one: This compound has multiple hydroxyl groups and exhibits different chemical properties.
Funalenone: A related compound with additional hydroxyl and methoxy groups, known for its collagenase inhibitory activity.
Uniqueness
6-Hydroxy-3-methyl-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group at the 6th position and a methyl group at the 3rd position differentiates it from other phenalenone derivatives.
Propriétés
Numéro CAS |
477202-50-9 |
|---|---|
Formule moléculaire |
C14H10O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
6-hydroxy-3-methylphenalen-1-one |
InChI |
InChI=1S/C14H10O2/c1-8-7-13(16)11-4-2-3-10-12(15)6-5-9(8)14(10)11/h2-7,15H,1H3 |
Clé InChI |
JIZDJFHQCJMDGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=CC=CC3=C(C=CC1=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)

silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
